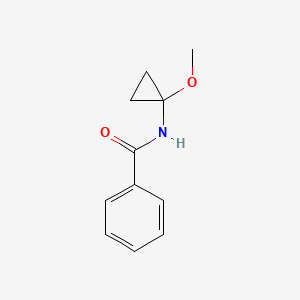

N-(-methoxycyclopropyl)-benzamide

Description

Properties

Molecular Formula |

C11H13NO2 |

|---|---|

Molecular Weight |

191.23 g/mol |

IUPAC Name |

N-(1-methoxycyclopropyl)benzamide |

InChI |

InChI=1S/C11H13NO2/c1-14-11(7-8-11)12-10(13)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,12,13) |

InChI Key |

BRJUTYANKBFKQS-UHFFFAOYSA-N |

Canonical SMILES |

COC1(CC1)NC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares N-(methoxycyclopropyl)-benzamide with key analogs:

*Hypothetical structure based on analogs.

†Assumed based on N-(1-(Hydroxymethyl)cyclopropyl)benzamide .

‡Estimated from structural similarity.

Key Observations:

- Lipophilicity : Cyclopropane rings generally increase rigidity and lipophilicity, but hydroxymethyl or methoxy groups can moderate this by introducing polarity .

- Toxicity: Bulky substituents like cyclohexylmethoxy (C20H31NO2) may elevate irritation risks, whereas smaller groups (e.g., methoxycyclopropyl) could reduce adverse effects .

Anticancer and Epigenetic Activity

- Benzamide HAT Modulators : Derivatives like N-(4-chloro-3-trifluoromethylphenyl)-2-ethoxybenzamide (CTB,7) activate p300 histone acetyltransferase (HAT), whereas CTPB (6) inhibits it . The methoxycyclopropyl group in the target compound may similarly modulate HAT activity, depending on substituent positioning.

- Cytotoxicity : N-(Phenylcarbamoyl)benzamide derivatives exhibit cytotoxicity linked to ADMET profiles (e.g., intestinal absorption >90%) . Methoxycyclopropyl analogs could offer improved cell permeability compared to bulkier thiourea derivatives .

Preparation Methods

Key Challenges

-

Cyclopropane Stability : Strain in the cyclopropane ring may affect reactivity and stability during synthesis.

-

Steric Hindrance : Bulky substituents (e.g., methoxy groups) can complicate coupling reactions.

Method 1: Schotten-Baumann Reaction

This classical method involves reacting benzoyl chloride with an amine under basic conditions.

Reaction Pathway

-

Methoxycyclopropylamine Synthesis :

-

Amide Coupling :

-

Reagents : Benzoyl chloride, methoxycyclopropylamine, aqueous NaOH.

-

Conditions : Room temperature, inert solvent (e.g., THF or dichloromethane)611.

-

Hypothetical Protocol

Yield : Estimated 50–70% based on analogous benzamide syntheses611.

Method 2: Urea-Based Synthesis

Urea can react with benzoic acid to form benzamide under thermal conditions, with potential adaptation to include cyclopropane intermediates.

Reaction Pathway

-

Benzoic Acid + Urea → Benzamide : Catalyzed by boric acid at 180°C1113.

-

Post-Reaction Functionalization : Introduce methoxycyclopropyl group via nucleophilic substitution.

Limitations

-

Low Selectivity : Direct functionalization of benzamide may lead to undesired side products.

-

Alternative Approach : Use a pre-formed methoxycyclopropylamine as the amine source.

Method 3: Carbodiimide-Mediated Coupling

EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) can activate carboxylic acids for amide bond formation.

Reaction Pathway

-

Benzoic Acid Activation :

-

Reagents : Benzoic acid, EDCI/HOBt (hydroxybenzotriazole), DMF.

-

-

Amine Coupling :

-

Reagents : Activated benzoic acid, methoxycyclopropylamine.

-

Advantages

-

High Efficiency : Minimizes side reactions compared to acid chloride methods.

-

Mild Conditions : Suitable for heat-sensitive intermediates.

Method 4: Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics and improves yields.

Reaction Pathway

Benefits

-

Scalability : Applicable to large-scale production.

Critical Analysis of Challenges

Cyclopropane Ring Synthesis

Q & A

Q. Basic

- ¹H/¹³C NMR : Assign methoxycyclopropyl protons (δ 1.2–2.5 ppm for cyclopropane CH₂; δ 3.3–3.7 ppm for OCH₃) and benzamide aromatic protons (δ 7.3–8.1 ppm) ().

- NIR Spectroscopy : Detect hydrogen bonding between the amide NH and electron-rich groups (e.g., methoxy) by analyzing overtone bands in CCl₄ ().

- IR : Confirm amide C=O stretch (~1650 cm⁻¹) and NH bend (~1550 cm⁻¹) ().

What advanced crystallographic tools (e.g., SHELXL, ORTEP) are recommended for resolving structural ambiguities in N-(methoxycyclopropyl)benzamide derivatives?

Q. Advanced

- SHELXL : Preferred for high-resolution refinement of small-molecule X-ray data. It handles twinned crystals and anisotropic displacement parameters ().

- ORTEP-3 : Generates thermal ellipsoid plots to visualize atomic displacement, critical for identifying disorder in the methoxycyclopropyl group ().

- WinGX : Integrates SHELX programs for structure solution and validation ().

Example : In a study of a related benzamide, SHELXL refinement reduced R-factor discrepancies from 0.12 to 0.05 by modeling hydrogen atoms more accurately ().

How can contradictory data in reaction yields or crystallographic parameters be systematically analyzed?

Q. Advanced

- Statistical Analysis : Apply multivariate regression to identify critical variables (e.g., temperature, solvent polarity) affecting yield ().

- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to model overlapping diffraction patterns ().

- Cross-Validation : Compare experimental FTIR/NMR data with computational (DFT) predictions to resolve stereochemical ambiguities ().

What methodologies are effective for evaluating the biological activity of N-(methoxycyclopropyl)benzamide derivatives in drug discovery?

Q. Advanced

- Structure-Activity Relationships (SAR) : Introduce substituents (e.g., chloro, trifluoromethyl) to the benzamide core and assess potency via enzyme inhibition assays ().

- Docking Studies : Use programs like AutoDock to predict binding affinity to targets (e.g., PARP-1) based on crystal structure data ().

- In Vitro Screening : Test cytotoxicity and selectivity in cancer cell lines, noting IC₅₀ values ().

How can reaction conditions be optimized to minimize byproducts in methoxycyclopropylbenzamide synthesis?

Q. Advanced

- Design of Experiments (DoE) : Vary temperature, catalyst loading, and solvent polarity in a factorial design to identify optimal conditions ().

- In Situ Monitoring : Use HPLC or LC-MS to track intermediate formation and adjust reagent addition rates ().

- Green Chemistry : Replace toxic solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) ().

What are the best practices for reporting crystallographic data of N-(methoxycyclopropyl)benzamide derivatives?

Q. Advanced

- CIF Validation : Use checkCIF/PLATON to flag symmetry errors or missed hydrogen bonds ().

- Deposition : Submit structures to the Cambridge Structural Database (CSD) with full refinement details (R-factors, displacement parameters) ().

- Thermal Analysis : Include ORTEP diagrams with anisotropic displacement ellipsoids at 50% probability ().

How do steric and electronic effects of the methoxycyclopropyl group influence the stability of benzamide derivatives?

Q. Advanced

- Cyclopropane Strain : The methoxy group’s electron-donating effect stabilizes the amide bond but increases ring strain, potentially leading to ring-opening under acidic conditions ().

- X-ray Diffraction : Compare bond lengths (C-N, C-O) in crystal structures to DFT-optimized geometries to quantify strain ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.